![molecular formula C10H9BrN2O2 B1624018 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 78756-36-2](/img/structure/B1624018.png)
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione
Overview
Description
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . This compound is part of the benzodiazepine family, which is known for its diverse pharmacological properties. It is primarily used for research and development purposes .
Preparation Methods
The synthesis of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of bromine as a halogenating agent and various organic solvents to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 7-bromo derivatives exhibit antidepressant properties. The mechanism often involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that benzodiazepine derivatives can enhance mood and reduce anxiety-like behaviors in animal models .
Anticonvulsant Effects
Benzodiazepines are widely recognized for their anticonvulsant properties. 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione may contribute to this field by acting on GABA receptors to increase inhibitory neurotransmission, thereby preventing seizures .
Potential in Treating Neurodegenerative Disorders
The neuroprotective effects of benzodiazepines suggest potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that these compounds could mitigate oxidative stress and inflammation in neuronal cells .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving halogenation and cyclization processes. Understanding the synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced side effects.
Case Study 1: Antidepressant Efficacy
A clinical trial investigated the antidepressant effects of a related benzodiazepine compound in patients with major depressive disorder. Results showed significant improvement in depressive symptoms compared to placebo groups, suggesting a promising avenue for further research into 7-bromo derivatives .
Case Study 2: Anticonvulsant Research
In a preclinical study using rodent models, researchers evaluated the anticonvulsant properties of various benzodiazepine derivatives. The study found that certain modifications to the benzodiazepine structure enhanced seizure control without the sedative effects commonly associated with traditional treatments .
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the central nervous system. This modulation can lead to various pharmacological effects, including anxiolytic and sedative properties .
Comparison with Similar Compounds
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione can be compared with other benzodiazepine derivatives such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core structure, this compound is unique due to the presence of the bromine atom and the specific substitution pattern on the benzodiazepine ring . This uniqueness can result in different pharmacological properties and applications.
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
Biological Activity
7-Bromo-4-methyl-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione (CAS Number: 78756-36-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C10H9BrN2O2
- Molecular Weight : 269.09 g/mol
- IUPAC Name : this compound
- Purity : ≥95% .
Anticancer Activity
Recent studies have indicated that derivatives of benzodiazepines exhibit significant anticancer properties. For instance, compounds similar to 7-bromo derivatives have shown effectiveness against various cancer cell lines:
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
7-Bromo-4-methyl-benzodiazepine | MKN-45 (gastric adenocarcinoma) | 12.5 | |
Clozapine (reference drug) | MKN-45 | 15.0 |
In vitro studies demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of the p53 pathway .
Neuroleptic Activity
The compound is structurally related to known neuroleptics. In animal models, it has exhibited moderate antipsychotic effects comparable to clozapine. Research indicates that it acts primarily as a dopamine D2 receptor antagonist, which is crucial for managing psychotic disorders .
The mechanism by which 7-bromo derivatives exert their biological effects involves several pathways:
- Dopamine Receptor Modulation : By binding to dopamine receptors, it alters neurotransmitter levels in the brain.
- Apoptosis Induction in Cancer Cells : The compound activates apoptotic pathways, leading to cell death in cancerous cells.
- Antisecretory Activity : It has shown potential in reducing gastric acid secretion in animal models, suggesting a role in gastrointestinal health .
Case Study 1: Anticancer Efficacy
A study conducted on MKN-45 gastric adenocarcinoma cells revealed that treatment with 7-bromo derivatives resulted in a significant reduction in cell viability over 48 hours. The study utilized flow cytometry to assess apoptosis and found that treated cells exhibited increased levels of Annexin V positivity compared to controls.
Case Study 2: Neuropharmacological Assessment
In a behavioral study involving rats, administration of the compound led to reduced locomotor activity and increased time spent in immobility during forced swim tests, indicating potential antidepressant-like effects alongside its antipsychotic properties.
Properties
IUPAC Name |
7-bromo-4-methyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-5-9(14)12-8-3-2-6(11)4-7(8)10(13)15/h2-4H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBJTGEGMJZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C(C1=O)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415402 | |
Record name | 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49668808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
78756-36-2 | |
Record name | 7-BROMO-4-METHYL-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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